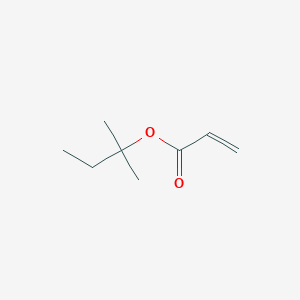

2-Methylbutan-2-yl prop-2-enoate

Descripción

2-Methylbutan-2-yl prop-2-enoate (CAS: 100472-88-6; alternative CAS: 123968-25-2) is a branched ester derived from prop-2-enoic acid (acrylic acid) and 2-methylbutan-2-ol. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol. The compound features a tertiary alkyl group (2-methylbutan-2-yl) esterified to a propenoate moiety, conferring steric hindrance and enhanced stability compared to linear esters .

This ester is primarily utilized as an intermediate in synthesizing antioxidants, polymer monomers, and antifungal agents. For example, its phenyl-substituted derivative (Antioxidant 3052, CAS: 123968-25-2) demonstrates efficacy in stabilizing materials against oxidative degradation .

Propiedades

Número CAS |

7383-26-8 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.2 g/mol |

Nombre IUPAC |

2-methylbutan-2-yl prop-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-5-7(9)10-8(3,4)6-2/h5H,1,6H2,2-4H3 |

Clave InChI |

FSVQAZDYQRQQKH-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)OC(=O)C=C |

SMILES canónico |

CCC(C)(C)OC(=O)C=C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Methyl Prop-2-enoate (CAS: 96-33-3)

- Structure : CH₂=CHCOOCH₃.

- Molecular Weight : 86.09 g/mol.

- Key Properties :

- Applications : Agricultural biocontrol agent, precursor for acrylic polymers.

2-Methylpentan-2-yl 2-Methylprop-2-enoate (CAS: 100472-88-6)

- Structure : CH₂=C(CH₃)COO(C(CH₃)₂CH₂CH₃).

- Molecular Weight : 170.25 g/mol.

- Key Properties: Increased steric hindrance from the 2-methylpropenoate and 2-methylpentan-2-yl groups reduces reactivity and enhances thermal stability. Potential applications in specialty polymers requiring controlled polymerization .

2,3,3-Trimethylbutan-2-yl Prop-2-enoate (CAS: 1033202-90-2)

- Structure : CH₂=CHCOO(C(CH₃)₂CH(CH₃)).

- Molecular Weight : 170.25 g/mol.

- Key Properties: Hyperbranched alkyl group increases hydrophobicity, making it suitable for hydrophobic coatings or plasticizers.

Decyl Prop-2-enoate (CAS: 2156-96-9)

Ethyl-2-Cyano-3-(Furan-2-yl)-Prop-2-enoate

- Structure : NC-C(COOEt)=C-C₄H₃O.

- Molecular Weight : 207.18 g/mol.

- Key Properties: Cyano and furan substituents introduce polarity and electronic effects, altering thermodynamic properties (e.g., heat capacity). Explored in pharmaceutical intermediates due to bioactivity of furan derivatives .

Comparative Data Table

Research Findings and Mechanistic Insights

- Antifungal Activity: Methyl prop-2-enoate disrupts fungal membranes, causing potassium ion efflux and inhibiting growth .

- Thermal Stability : Branched esters (e.g., 2-methylpentan-2-yl derivatives) demonstrate higher thermal stability due to steric protection of the ester bond, making them suitable for high-temperature applications .

- Hydrophobicity: Longer alkyl chains (decyl) or hyperbranched groups increase lipophilicity, enhancing compatibility with non-polar matrices in coatings or plasticizers .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.